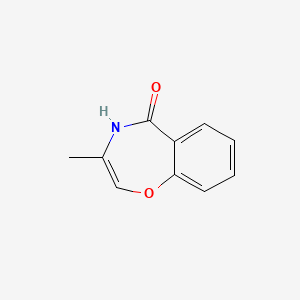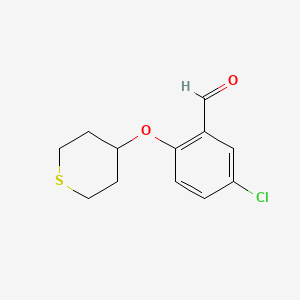
N-formyl-(S)-isoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-formyl-(S)-isoserine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxyl group, a formylamino group, and a carboxylic acid group attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-formyl-(S)-isoserine can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method involves the traditional N-formylation of 3-(heteroaryl)alanine with a mixture of formic acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-formyl-(S)-isoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formylamino group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino acids, oxo acids, and substituted propanoic acids .
Wissenschaftliche Forschungsanwendungen
N-formyl-(S)-isoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Wirkmechanismus
The mechanism of action of N-formyl-(S)-isoserine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, influencing the synthesis and degradation of various biomolecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Aminopropanoic acid: Shares a similar structure but lacks the formylamino group.
3-((4-Hydroxyphenyl)amino)propanoic acid: Contains a hydroxyphenyl group instead of a formylamino group.
Uniqueness
N-formyl-(S)-isoserine is unique due to the presence of both a hydroxyl group and a formylamino group, which confer distinct chemical reactivity and biological activity compared to its analogs .
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C4H7NO4 |
|---|---|
Molekulargewicht |
133.10 g/mol |
IUPAC-Name |
(2S)-3-formamido-2-hydroxypropanoic acid |
InChI |
InChI=1S/C4H7NO4/c6-2-5-1-3(7)4(8)9/h2-3,7H,1H2,(H,5,6)(H,8,9)/t3-/m0/s1 |
InChI-Schlüssel |
MGZKLMXORRUSMO-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)O)NC=O |
Kanonische SMILES |
C(C(C(=O)O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


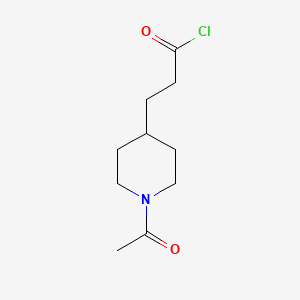
![[2-(3H-Imidazol-4-yl)-ethyl]-(6-nitro-benzothiazol-2-yl)-amine](/img/structure/B8319066.png)
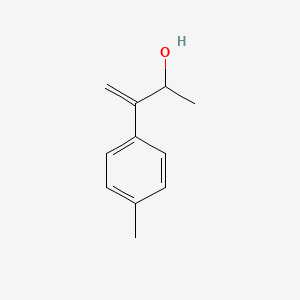
![tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8319072.png)
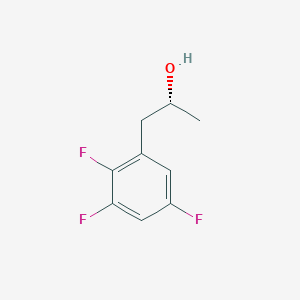
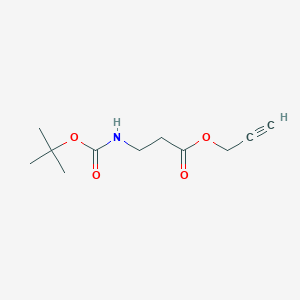
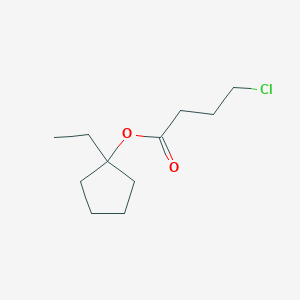
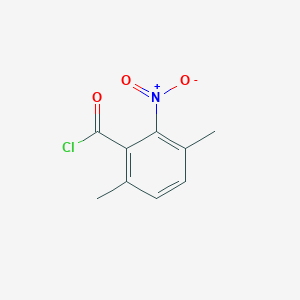
![3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B8319116.png)
![[5-(Aminomethyl)-1-isopentyl-benzimidazol-2-yl]methanol](/img/structure/B8319133.png)
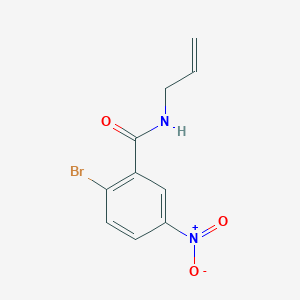
![3-chloro-4-[(1R)-1-chloroethyl]pyridine](/img/structure/B8319145.png)
